3-(benzenesulfonyl)-N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzenesulfonyl)-N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]propanamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]propanamide typically involves multi-step organic reactions. The starting materials often include benzo[d][1,3]dioxole derivatives, hydroxypropyl intermediates, and phenylsulfonyl chlorides. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures (e.g., 50-80°C).
Purification: Techniques like recrystallization, column chromatography, or distillation are used to purify the final product.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory procedures, utilizing larger reactors and more efficient purification systems. Continuous flow reactors and automated synthesis systems may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Sulfides, thiols.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]propanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Material Science: Component in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the hydroxypropyl and phenylsulfonyl groups can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxyethyl)-3-(phenylsulfonyl)propanamide
- N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(methylsulfonyl)propanamide
Uniqueness
3-(benzenesulfonyl)-N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the benzo[d][1,3]dioxole and phenylsulfonyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-19(22,14-7-8-16-17(11-14)26-13-25-16)12-20-18(21)9-10-27(23,24)15-5-3-2-4-6-15/h2-8,11,22H,9-10,12-13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHFQWLMIWUVDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.